Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine
Description
Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine is a complex organic compound featuring a thiophene and pyrimidine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of both thiophene and pyrimidine moieties suggests it may exhibit unique electronic properties and biological activities.
Properties
Molecular Formula |
C26H39N3S2 |
|---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
N-hexadecyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H39N3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-25-24-22(23-17-16-19-30-23)20-31-26(24)29-21-28-25/h16-17,19-21H,2-15,18H2,1H3,(H,27,28,29) |
InChI Key |
FVOGJZGWPPLLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine typically involves multi-step organic synthesis. One common approach is the condensation of a thiophene derivative with a pyrimidine precursor. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired heterocyclic structure. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism by which Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrimidine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring but differ in their functional groups and overall structure.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine share the pyrimidine ring but have different substituents.
Uniqueness
Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct electronic and steric properties. This combination can result in unique biological activities and electronic properties not observed in simpler thiophene or pyrimidine derivatives.
Biological Activity
Hexadecyl(5-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)amine is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions incorporating thiophene and pyrimidine derivatives. The structural formula can be represented as follows:
Key structural features include:
- A hexadecyl chain that enhances lipophilicity.
- A thiophene ring fused with a pyrimidine structure, which is known for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including those similar to this compound. For instance, a study demonstrated that thiophene derivatives exhibited significant antibacterial activity against resistant strains of Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Bacteria | MIC (mg/L) | Mechanism of Action |
|---|---|---|---|
| Thiophene Derivative 4 | A. baumannii | 16 | Membrane permeabilization |
| Thiophene Derivative 8 | E. coli | 32 | Inhibition of bacterial adherence |
| Hexadecyl derivative | A. baumannii & E. coli | TBD | TBD |
Anticancer Activity
Thiophene-based compounds have also been investigated for their anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators .
Case Study:
In a recent experiment, this compound was tested on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects include:
- Membrane Disruption: The lipophilic nature of the hexadecyl group allows for better penetration into bacterial membranes, leading to increased permeability and cell death.
- Targeting Specific Proteins: Molecular docking studies have indicated binding affinities to critical proteins involved in bacterial survival and proliferation, such as outer membrane proteins (OMPs) .
- Induction of Apoptosis: In cancer cells, the compound may activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
